molecular formula C14H17N5 B156906 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile CAS No. 129909-32-6

8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile

Cat. No. B156906
M. Wt: 255.32 g/mol
InChI Key: HTAVCQFFXDQIBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders.

Mechanism Of Action

8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile inhibits the activity of several kinases involved in the regulation of immune cell function and cytokine production, including BTK, ITK, and JAK3. BTK is a key mediator of B-cell receptor signaling, and its inhibition by 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile leads to the suppression of B-cell activation and proliferation. ITK is a T-cell-specific kinase that plays a role in T-cell receptor signaling, and its inhibition by 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile leads to the suppression of T-cell activation and cytokine production. JAK3 is a cytokine receptor-associated kinase that plays a role in the signaling of several cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, and its inhibition by 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile leads to the suppression of cytokine production by immune cells.

Biochemical And Physiological Effects

8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile has been shown to have potent anti-tumor, anti-inflammatory, and immunomodulatory effects in preclinical models. In vitro studies have shown that 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile inhibits the proliferation and survival of various cancer cell lines, including lymphoma, leukemia, and solid tumors. In vivo studies have demonstrated that 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile suppresses tumor growth and prolongs survival in various mouse models of cancer. 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile has also been shown to suppress the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in preclinical models of inflammatory disorders. In addition, 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile has been shown to modulate the function of various immune cells, including B-cells, T-cells, and dendritic cells, leading to the suppression of immune responses.

Advantages And Limitations For Lab Experiments

The advantages of 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile for lab experiments include its potency, selectivity, and low toxicity. 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile has been shown to have nanomolar potency against its target kinases, with selectivity over other kinases. In addition, 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile has been shown to have low toxicity in preclinical studies, with no significant adverse effects on body weight, hematological parameters, or organ function. The limitations of 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile for lab experiments include its limited solubility and stability. 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile is poorly soluble in water and requires the use of organic solvents for in vitro studies. In addition, 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile is sensitive to oxidation and requires careful handling and storage to maintain its potency.

Future Directions

For 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile include the evaluation of its efficacy and safety in clinical trials for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders. In addition, future studies could focus on the identification of biomarkers that predict response to 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile and the development of combination therapies that enhance its efficacy. Furthermore, future studies could investigate the role of 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile in the regulation of immune cell function and cytokine production in various disease settings. Finally, future studies could focus on the optimization of the synthesis method and the development of analogs with improved potency, solubility, and stability.

Scientific Research Applications

8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile has been extensively studied in preclinical models of cancer, autoimmune diseases, and inflammatory disorders. In vitro studies have shown that 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile inhibits the activity of several kinases, including BTK, ITK, and JAK3, which are involved in the regulation of immune cell function and cytokine production. In vivo studies have demonstrated that 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile has potent anti-tumor activity in various mouse models of cancer, including lymphoma, leukemia, and solid tumors. 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile has also shown efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus, and inflammatory disorders, such as asthma and colitis.

properties

CAS RN

129909-32-6

Product Name

8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile

Molecular Formula

C14H17N5

Molecular Weight

255.32 g/mol

IUPAC Name

3-tert-butyl-7-methyl-1,3,8,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene-10-carbonitrile

InChI

InChI=1S/C14H17N5/c1-9-11-5-6-18(14(2,3)4)13(11)19-12(17-9)10(7-15)8-16-19/h8H,5-6H2,1-4H3

InChI Key

HTAVCQFFXDQIBD-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=NN2C3=C1CCN3C(C)(C)C)C#N

Canonical SMILES

CC1=NC2=C(C=NN2C3=C1CCN3C(C)(C)C)C#N

Other CAS RN

129909-32-6

synonyms

8-tert-butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile
LP 805
LP-805

Origin of Product

United States

Synthesis routes and methods I

Procedure details

(ii-2) A mixture of 7.0 g (0.026 mol) of Compound (VI) [R2 =CH3, R3 =CN], 6 ml of triethylamine, 15 ml of tert-butylamine, 0.1 g of sodium bromide micro-powder, 2.8 g of anhydrous sodium carbonate or potassium carbonate, 30 ml of anhydrous ethanol, and 100 ml of methyl ethyl ketone was reacted at 95° C. in an oil bath for 8 hours while stirring. The reaction solution was filtered while it was warm. The filtrate was purified using chromatography according to the same method as above to obtain Compound (I) [R1 =C(CH3)3, R2 =CH3, R3 =CN] at a yield of 78.5%.
Name
Compound ( VI )
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
78.5%

Synthesis routes and methods II

Procedure details

(ii-1) 2.7 g (0.01 mol) of Compound (VI) [R2 =CH3, R3 =CN], 2 ml of triethylamine, 3.2 ml of tert-butylamine, and 15 ml of anhydrous ethanol were placed in a closed tube and heated at 85° C. in a water bath for 8 hours. Then the tube was opened, and 100 ml of methyl ethyl ketone was added to the reaction solution. The mixed solution was warmed and subjected to filtration. The filtrate was purified over a chromatographic column packed with 10 g of silica gel (pH=7, 200 mesh) using methyl ethyl ketone in advance. The eluant was then evaporated to obtain 2.4 g of 8-tert-butyl-3-cyano-6,7-dihydro-2,5-dimethyl-8H-pyrrolo[3,2-e]pyrazolo[1,5-a]pyrimidine [R1 =C(CH3)3, R2 =CH3, R3 =CN in formula (I)] (Compound 2 of this invention) as yellowish orange plate crystals having a melting point of 229°-230° C. at a yield of 80.0%.
Name
Compound ( VI )
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 88.9 g of Compound (VI) [R2 =H, R3 =CN], 33.0 g of tert-butylamine, 89 g of anhydrous potassium carbonate, and 700 ml of anhydrous dimethylformamide were stirred at room temperature overnight. To the reaction solution was added 500 ml of chloroform to remove insoluble substances by filtration. The filtrate was condensed under reduced pressure to dryness. The residue was dissolved in chloroform, washed with water, and dried over anhydrous sodium sulfate. The residue from which the solvent was evaporated was recrystallized in benzene to produce 73.6 g of 8-tert-butyl-3-cyano-6,7-dihydro-5-methyl-8H-pyrrolo [3,2-e]pyrazolo[1,5-a]pyrimidine [R1 =C(CH3)3, R2 =H, R3 =CN in formula (I)] having a melting point of 220°-224° C. at a yield of 82.8%.
Name
Compound ( VI )
Quantity
88.9 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
89 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

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